molecular formula C17H15ClN4O B2940531 3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol CAS No. 905769-54-2

3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol

Cat. No. B2940531
CAS RN: 905769-54-2
M. Wt: 326.78
InChI Key: HBIMCDGULMOFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as agriculture, medicine, and materials science. This compound is a triazine derivative and has been synthesized using various methods.

Scientific Research Applications

3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol has been extensively studied for its potential applications in various fields. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds in crops. In medicine, this compound has been studied for its potential anticancer and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of various functional materials.

Mechanism of Action

The exact mechanism of action of 3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in the target organism, leading to its death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol can have various biochemical and physiological effects on the target organism. In plants, this compound can inhibit the activity of certain enzymes involved in photosynthesis and respiration, leading to the death of the plant. In animals, this compound can affect the nervous system and can cause convulsions and respiratory distress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol in lab experiments is its high selectivity towards certain target organisms. This compound can be used as a selective herbicide or fungicide without affecting the surrounding plants or animals. However, one of the limitations of using this compound is its potential toxicity towards non-target organisms. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol. One of the directions is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential applications in medicine, such as its use as an anticancer or antifungal agent. Furthermore, the use of this compound in the development of functional materials such as sensors and catalysts is another potential research direction.

Synthesis Methods

The synthesis of 3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol has been reported in various scientific literature. One of the most commonly used methods for the synthesis of this compound is the reaction between 3-chloroaniline, 4-methylbenzylamine, and cyanuric chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol.

properties

IUPAC Name

3-(3-chloroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-5-7-12(8-6-11)9-15-16(23)20-17(22-21-15)19-14-4-2-3-13(18)10-14/h2-8,10H,9H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIMCDGULMOFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.